(2-Hydroxyethyl)trimethylammonium dimethylphosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

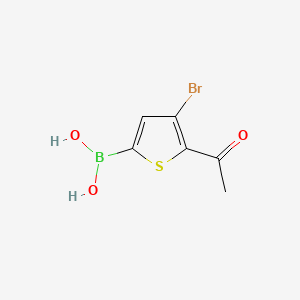

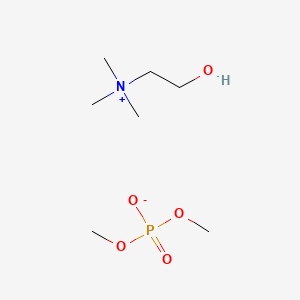

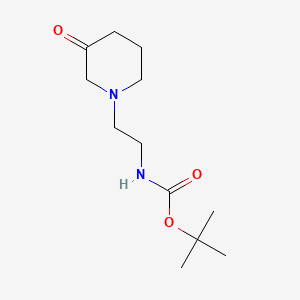

“(2-Hydroxyethyl)trimethylammonium dimethylphosphate” is a chemical compound used for synthesis . It has the empirical formula C7H20NO5P and a molecular weight of 229.21 .

Synthesis Analysis

The compound is synthesized through the solution growth method . The controlled slow evaporation process conducted at room temperature produces this novel hybrid material .Molecular Structure Analysis

The molecular structure of “this compound” was refined using single-crystal X-ray analysis . The X-ray crystallography analysis reveals a triclinic structure with a filling rate of P and a Z value of 2 .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a melting point of 40-41 °C and should be stored at a temperature between 2-30°C . The compound passes the NMR identity test and has an assay (cations) of ≥ 98.0 % . It also contains halides (IC) ≤ 0.1 % and water (K. F.) ≤ 1.0 % .科学的研究の応用

Crystal Structure Analysis : Fujita et al. (2009) examined the crystal structure of (2-hydroxyethyl)trimethylammonium dihydrogen phosphate, revealing dimeric structures via hydrogen bonds and a columnar structure along a specific axis, accompanied by multiple C—H⋯O interactions (Fujita, Macfarlane, Noguchi, & Ohno, 2009).

Herbicidal Ionic Liquids : Marcinkowska et al. (2017) synthesized quaternary ammonium salts with 2,4-dichlorophenoxyacetate anion, including (2-hydroxyethyl)trimethylammonium, and evaluated their herbicidal efficacy. These compounds showed promising results in greenhouse and field experiments (Marcinkowska, Praczyk, Gawlak, Niemczak, & Pernak, 2017).

Catalytic Activities : Ando and Emoto (1978) studied the catalytic activities of trimethylammonium salts of salicylaldehyde derivatives, including (3-formyl-2-hydroxyphenyl)trimethylammonium, in the racemization of L-Glutamic Acid (Ando & Emoto, 1978).

Deep Eutectic Solvents : Hayyan et al. (2012) synthesized a novel fructose-based deep eutectic solvent of choline chloride (2-hydroxyethyl-trimethylammonium) and analyzed its physical properties for potential industrial applications (Hayyan, Mjalli, Alnashef, Al-Wahaibi, Al-Wahaibi, & Hashim, 2012).

Polymerization Applications : Guerrini, Charleux, and Vairon (2000) reported the application of atom transfer radical polymerization to 2-hydroxyethyl acrylate and 2-(methacryloyloxy)ethyl trimethylammonium chloride, providing insights into polymerization processes (Guerrini, Charleux, & Vairon, 2000).

Silicate Studies : Hasegawa and Sakka (1988) investigated the rapid solidification of (2-hydroxyethyl)trimethylammonium silicate, a compound with potential applications in material science (Hasegawa & Sakka, 1988).

Nuclear Magnetic Resonance Studies : Samadi-Maybodi, Nejad-Darzi, and Bijanzadeh (2009) used (2-hydroxyethyl)trimethylammonium chloride in phosphorus-31 and aluminum-27 NMR studies to characterize soluble aluminophosphate species (Samadi-Maybodi, Nejad-Darzi, & Bijanzadeh, 2009).

Safety and Hazards

特性

IUPAC Name |

dimethyl phosphate;2-hydroxyethyl(trimethyl)azanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.C2H7O4P/c1-6(2,3)4-5-7;1-5-7(3,4)6-2/h7H,4-5H2,1-3H3;1-2H3,(H,3,4)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCZQEJXSCZNROZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.COP(=O)([O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20NO5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B595486.png)

![7-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/no-structure.png)

![(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B595492.png)